molecular formula C10H9BrN2O2 B11825089 Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11825089
M. Wt: 269.09 g/mol
InChI Key: XLMSZQMJMDMCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 5th position. The carboxylate group is esterified with a methyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol to introduce the methyl ester group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation might yield a carboxylic acid derivative .

Scientific Research Applications

Chemistry: In chemistry, methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique structure allows for the modification of physical and chemical properties of the resulting materials .

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 5-bromopyridine-3-carboxylate

Comparison: Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-6-3-9-7(10(14)15-2)4-12-13(9)5-8(6)11/h3-5H,1-2H3

InChI Key

XLMSZQMJMDMCML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C=C1Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.